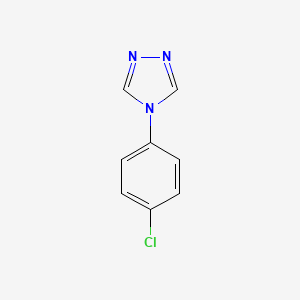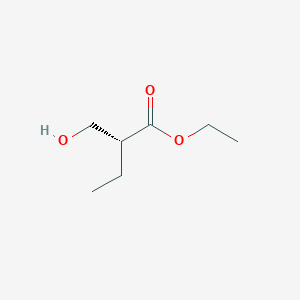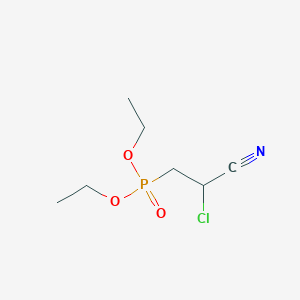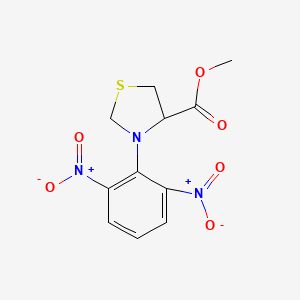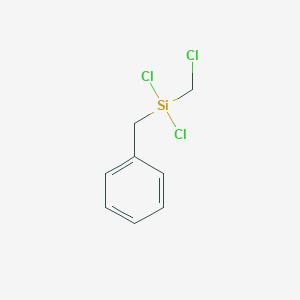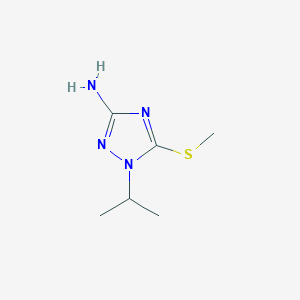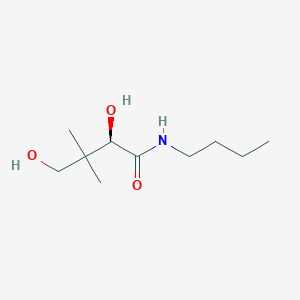
(2R)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide is an organic compound with a specific stereochemistry. This compound is characterized by its unique structure, which includes two hydroxyl groups and a butyl amide group attached to a dimethylbutane backbone. The stereochemistry of the compound is denoted by the (2R) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,3-dimethylbutanoic acid.
Hydroxylation: The precursor undergoes hydroxylation to introduce hydroxyl groups at the 2 and 4 positions.
Amidation: The hydroxylated intermediate is then reacted with butylamine to form the amide bond, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of 2,4-diketone derivatives.
Reduction: Formation of 2,4-dihydroxy derivatives.
Substitution: Formation of 2,4-dihalo or 2,4-dialkyl derivatives.
Scientific Research Applications
(2R)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which (2R)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide exerts its effects involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to signal transduction and cellular responses.
Pathways: Modulation of signaling pathways, such as the MAPK or PI3K pathways, which are involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
(2S)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide: The enantiomer of the compound with opposite stereochemistry.
N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide: A compound with similar structure but without specific stereochemistry.
2,4-dihydroxy-3,3-dimethylbutanamide: A compound lacking the butyl group.
Uniqueness
(2R)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide is unique due to its specific (2R) stereochemistry, which can result in different biological activities and properties compared to its enantiomers or other similar compounds. The presence of both hydroxyl and amide functional groups also contributes to its distinct reactivity and applications.
Properties
CAS No. |
88308-85-4 |
|---|---|
Molecular Formula |
C10H21NO3 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
(2R)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide |
InChI |
InChI=1S/C10H21NO3/c1-4-5-6-11-9(14)8(13)10(2,3)7-12/h8,12-13H,4-7H2,1-3H3,(H,11,14)/t8-/m0/s1 |
InChI Key |
JJERDAACTRCHOR-QMMMGPOBSA-N |
Isomeric SMILES |
CCCCNC(=O)[C@@H](C(C)(C)CO)O |
Canonical SMILES |
CCCCNC(=O)C(C(C)(C)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione](/img/structure/B14391949.png)
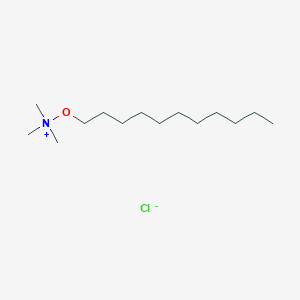
![Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate](/img/structure/B14391959.png)
![Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol](/img/structure/B14391961.png)
![Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate](/img/structure/B14391964.png)
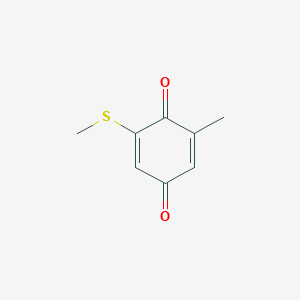
![Methyl 4-bromo-2-[(2-fluoroethoxy)imino]-3-oxobutanoate](/img/structure/B14391976.png)
